

Application Notes: 4-Amino-6-chloro-5-methoxypyrimidine in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Amino-6-chloro-5-methoxypyrimidine

Cat. No.: B1329404

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Introduction

4-Amino-6-chloro-5-methoxypyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the reactive chloro substituent and the strategically positioned amino and methoxy groups, make it an ideal starting material for the development of targeted therapeutics. This document provides an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols for representative syntheses, and visual diagrams of synthetic workflows and relevant biological pathways.

Key Applications in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine bases of DNA and RNA, allowing for interactions with a wide range of biological targets. **4-Amino-6-chloro-5-methoxypyrimidine** serves as a crucial intermediate in the synthesis of compounds targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

1. Kinase Inhibitors:

A primary application of this pyrimidine derivative is in the development of potent and selective kinase inhibitors. The pyrimidine core can function as a hinge-binding motif, a key interaction in

the ATP-binding pocket of many kinases. By modifying the substituents at the 4- and 6-positions, researchers can achieve high affinity and selectivity for specific kinases implicated in cancer cell proliferation and survival. Notable examples include inhibitors of:

- Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized that show significant inhibitory activity against EGFR, a key target in non-small cell lung cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Anaplastic Lymphoma Kinase (ALK): The scaffold has been incorporated into dual ALK/EGFR inhibitors.[\[4\]](#)
- Cyclin-Dependent Kinase 9 (CDK9): Highly potent and selective CDK9 inhibitors have been developed for potential use in leukemia and other cancers.[\[6\]](#)
- Aurora Kinases: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to the reduction of oncoproteins like MYC.
- Src/Abl Kinases: The core structure is found in dual inhibitors of Src and Abl kinases, relevant for treating chronic myelogenous leukemia (CML).[\[7\]](#)

2. Antimicrobial Agents:

Derivatives of **4-Amino-6-chloro-5-methoxypyrimidine** have demonstrated promising activity against various microbial pathogens. The pyrimidine ring is a common feature in many antimicrobial drugs, and modifications to this core structure can lead to compounds with potent antibacterial and antifungal properties. Research has explored its use in generating compounds with significant minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

3. Other Therapeutic Areas:

The versatility of this scaffold extends beyond oncology and infectious diseases. It has been employed in the synthesis of:

- Gastroprokinetic Agents: Benzamide derivatives incorporating the pyrimidine moiety have been investigated for their ability to enhance gastric emptying.[\[13\]](#)

- Dopamine D1 Receptor Antagonists: The related 6-chloro-1-phenylbenzazepine framework has been studied for its potential in treating neurological disorders.[\[14\]](#)

Data Presentation: Biological Activity of Selected Derivatives

The following tables summarize the quantitative biological data for representative compounds derived from or related to the **4-amino-6-chloro-5-methoxypyrimidine** scaffold.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound Class	Target Kinase	IC50 (nM)	Cell Line (for antiproliferative activity)	IC50 (μM) (antiproliferative)	Reference
Dianilinopyrimidine	EGFR	-	A549 (Lung Carcinoma)	0.56	[5]
Dianilinopyrimidine	EGFR	-	PC-3 (Prostate Cancer)	2.46	[5]
Dianilinopyrimidine	EGFR	-	HepG2 (Hepatocellular Carcinoma)	2.21	[5]
Aminopyrimidine Hybrid	EGFR-TK	700	MCF-7 (Breast Cancer)	31.8	[1] [3]
Aminopyrimidine Hybrid	EGFR-TK	900	MCF-7 (Breast Cancer)	37.7	[1] [3]
Thiazolylpyrimidine	CDK9	1	MV4-11 (Leukemia)	Potent antiproliferative effects	[6]
Pyrimidine Derivative	Aurora A	38.6	-	-	[15]
Acrylamide-pyrimidine	ALK/EGFR	-	H1975 (NSCLC)	Significant inhibition	[4]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound Class	Microbial Strain	MIC (µg/mL)	Reference
Methoxyquinoline Sulfonamide	E. coli	7.812	[12]
Methoxyquinoline Sulfonamide	C. albicans	31.125	[12]
Pyrimidine-bearing Heterocycle	-	6.25	
Pyrimidine-bearing Heterocycle	-	12.5	

Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules utilizing a chloro-pyrimidine intermediate, which can be adapted from **4-Amino-6-chloro-5-methoxypyrimidine**.

Protocol 1: General Procedure for Suzuki Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling to introduce an aryl group at the 6-position of the pyrimidine ring.

Materials:

- **4-Amino-6-chloro-5-methoxypyrimidine**
- Arylboronic acid
- Palladium tetraacetate (Pd(OAc)₂) or other suitable palladium catalyst
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- n-Propanol (or other suitable solvent)

- Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask, dissolve **4-Amino-6-chloro-5-methoxypyrimidine** (1 equivalent) and the arylboronic acid (1.2 equivalents) in n-propanol.
- Add sodium carbonate (2 equivalents) to the mixture.
- Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
- Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents) and the ligand (e.g., PPh₃, 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove inorganic salts and the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-6-aryl-5-methoxypyrimidine derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (S_NAr)

This protocol outlines the displacement of the chloro group with an amine nucleophile.

Materials:

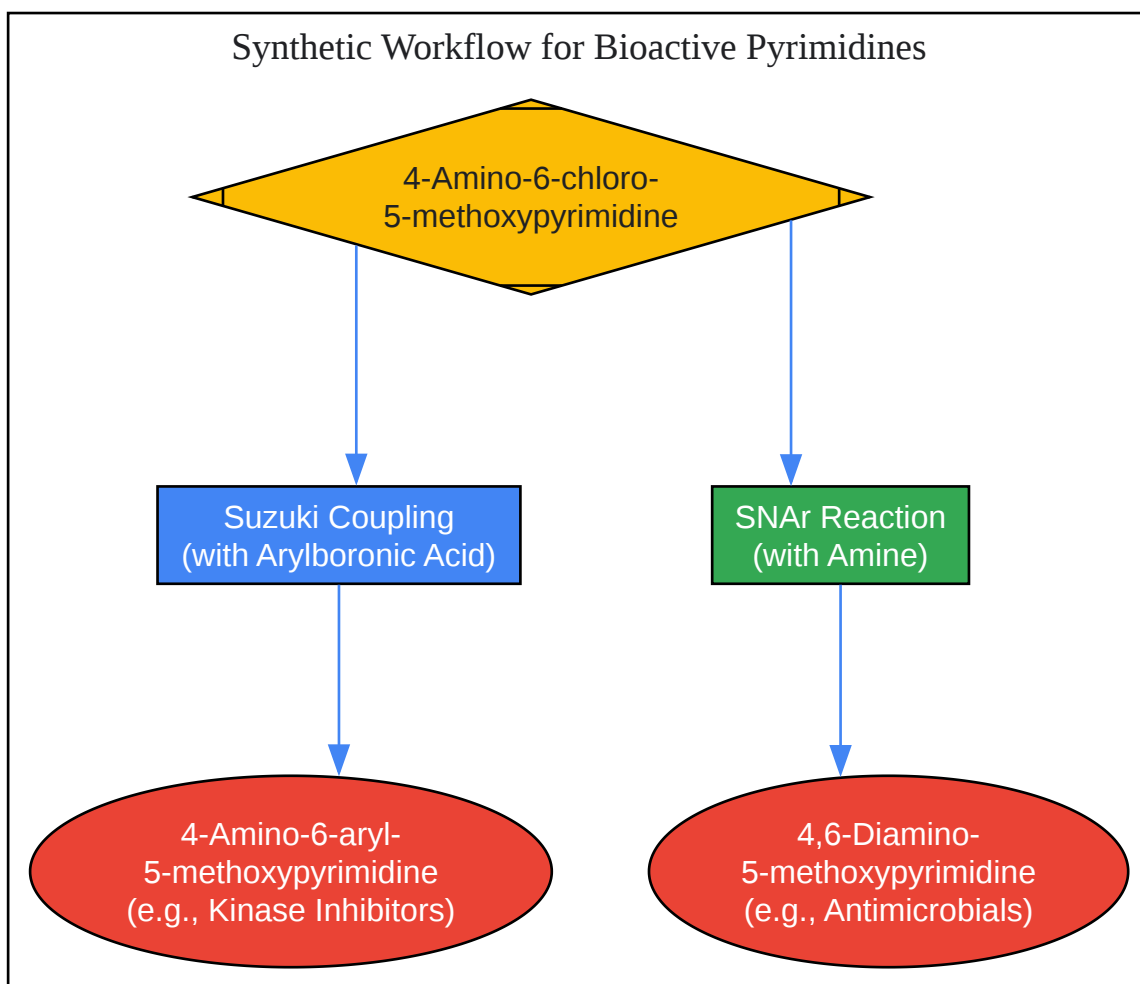
- **4-Amino-6-chloro-5-methoxypyrimidine**
- Desired primary or secondary amine
- Triethylamine (or another suitable base)

- Anhydrous propanol (or other suitable solvent like DMF or DMSO)
- Microwave reactor (optional, for accelerated reaction)
- Standard laboratory glassware

Procedure:

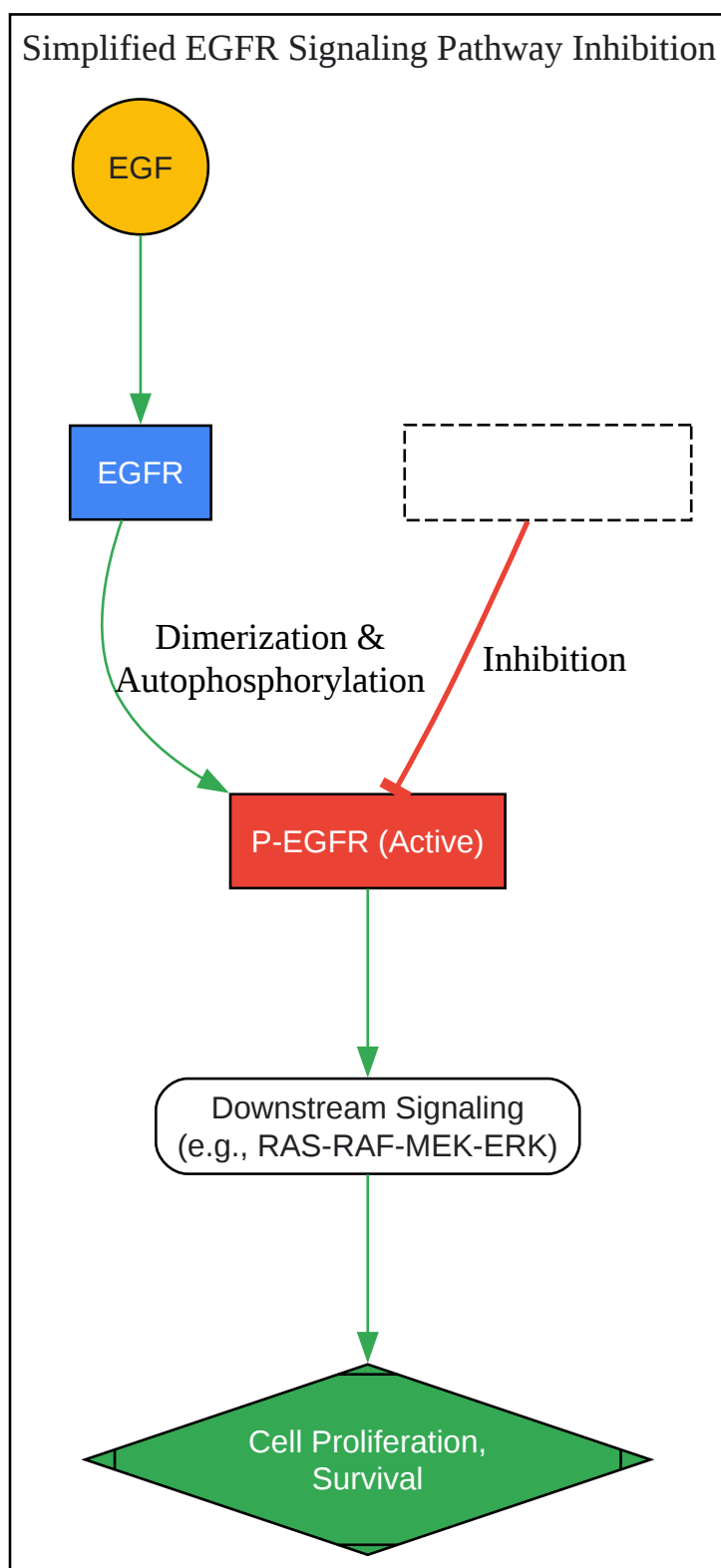
- To a reaction vial, add **4-Amino-6-chloro-5-methoxypyrimidine** (1 equivalent) and the desired amine (1.2 equivalents).
- Add anhydrous propanol as the solvent.
- Add triethylamine (1.5 equivalents) to the mixture to act as a base.
- Conventional Heating: Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
- Microwave Irradiation: Alternatively, heat the reaction in a microwave reactor at a set temperature (e.g., 120-140 °C) for a shorter duration (e.g., 15-30 minutes), monitoring for completion.[\[16\]](#)
- After cooling, pour the reaction mixture into a saturated solution of sodium bicarbonate in water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the pure 4,6-diamino-5-methoxypyrimidine derivative.

Mandatory Visualizations



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Caption: Synthetic routes from **4-Amino-6-chloro-5-methoxypyrimidine**.



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Caption: Inhibition of the EGFR signaling pathway.

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